molecular formula C19H16ClF6N3O5 B6042274 METHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE

METHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE

Cat. No.: B6042274
M. Wt: 515.8 g/mol
InChI Key: FETWTFSLDOIBAQ-UHFFFAOYSA-N
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Description

METHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE is a complex organic compound characterized by its unique chemical structure, which includes multiple functional groups such as chloro, methoxy, trifluoromethyl, and carbamoyl groups

Preparation Methods

The synthesis of METHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes to meet commercial demands.

Chemical Reactions Analysis

METHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include catalysts, solvents, and temperature control. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials.

Scientific Research Applications

METHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the context of the interaction. The compound may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways, thereby exerting its effects at the molecular level.

Comparison with Similar Compounds

METHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE can be compared with other similar compounds, such as those containing chloro, methoxy, trifluoromethyl, and carbamoyl groups. These compounds may share some chemical properties and reactivity patterns but can differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(5-chloro-2-methoxyanilino)-3,3,3-trifluoro-2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF6N3O5/c1-32-14-8-3-10(20)9-13(14)28-17(15(30)33-2,18(21,22)23)29-16(31)27-11-4-6-12(7-5-11)34-19(24,25)26/h3-9,28H,1-2H3,(H2,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETWTFSLDOIBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(C(=O)OC)(C(F)(F)F)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF6N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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